molecular formula C17H21Br2N B1653629 Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide CAS No. 1864060-57-0

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide

Cat. No. B1653629
M. Wt: 399.2
InChI Key: HUVOELCIJCSLGT-UHFFFAOYSA-N
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Description

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a chemical compound with the CAS No. 1864060-57-0 . It has a molecular weight of 399.17 and a molecular formula of C17H21Br2N .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : Benzylic bromination is a common procedure in organic chemistry, used to introduce bromine atoms into organic molecules. This process is often used in the synthesis of various pharmaceuticals, agrochemicals, and materials .
  • Methods of Application : The process typically involves the use of a brominating reagent, such as BrCCl3, in a continuous flow system . This system has been shown to be compatible with electron-rich aromatic substrates . The reaction is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
  • Results or Outcomes : The application of photochemistry can achieve the desired reactivity without the need for additional reagents or high temperatures . The scalability and productivity of photochemical methods can be significantly enhanced by flow processing .
  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Benzyl bromides, such as “Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide”, can serve as important building blocks towards target molecules in the pharmaceutical industry . They can be used in the synthesis of various antidepressant molecules .
  • Methods of Application : The synthesis of these antidepressant molecules generally involves the condensation of N-benzyl-3-morpholinone with N-aroylmorpholines in the presence of LDA . This results in the production of N-benzyl-2-aroylmorpholin-3-one .
  • Results or Outcomes : The reaction yields N-benzyl-2-aroylmorpholin-3-one with a 93% yield . This compound can then be used in the synthesis of various antidepressant drugs .
  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Benzyl bromides, such as “Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide”, can serve as important building blocks towards target molecules in the pharmaceutical industry . They can be used in the synthesis of various antidepressant molecules .
  • Methods of Application : The synthesis of these antidepressant molecules generally involves the condensation of N-benzyl-3-morpholinone with N-aroylmorpholines in the presence of LDA . This results in the production of N-benzyl-2-aroylmorpholin-3-one .
  • Results or Outcomes : The reaction yields N-benzyl-2-aroylmorpholin-3-one with a 93% yield . This compound can then be used in the synthesis of various antidepressant drugs .

properties

IUPAC Name

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN.BrH/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16;/h2-11,17H,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVOELCIJCSLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide

CAS RN

1864060-57-0
Record name Benzeneethanamine, β-(bromomethyl)-N-methyl-N-(phenylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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